3,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide
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Overview
Description
The compound “3,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide” is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidines are known for their synthetic potential and are promising scaffolds for the design of new medicines, including anticancer drugs . They can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . An efficient procedure for the synthesis of thiazolo[3,2-a]pyrimidines involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .Molecular Structure Analysis
The structure of thiazolo[3,2-a]pyrimidines is similar to purine, which may be utilized in the design of structures capable of effectively binding to biological targets . 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Chemical Reactions Analysis
Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . The most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reactions at the amino group with benzoyl chloride and chloroformates have been investigated .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have developed methods to synthesize novel heterocyclic compounds derived from various precursors, including those similar to the compound of interest. These synthetic pathways often involve reactions that lead to the formation of compounds with potential anti-inflammatory, analgesic, anticancer, and antimicrobial activities. For example, Abu-Hashem et al. (2020) synthesized new chemical structures with anti-inflammatory and analgesic properties by initiating reactions from visnagenone–ethylacetate or khellinone–ethylacetate with 6-aminothiouracil, leading to compounds with significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity compared to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer and Antimicrobial Activities
The exploration of the anticancer and antimicrobial potentials of synthesized compounds is a significant area of research. Several studies have reported the successful synthesis of compounds with promising activity against various cancer cell lines and microorganisms. For instance, Abu‐Hashem and Aly (2017) highlighted the synthesis of novel substituted dimethyl benzo compounds showing promising anti-tumor activities, indicating the potential of these compounds in anticancer research (Abu‐Hashem & Aly, 2017). Additionally, antimicrobial activities have been evaluated, with compounds showing potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting their application in combating microbial resistance (Abu‐Hashem & El‐Shazly, 2019).
Antioxidant Properties
The antioxidant properties of synthesized compounds have also been a focus, with studies demonstrating the ability of these compounds to scavenge free radicals effectively. This is indicative of their potential application in the prevention and treatment of diseases caused by oxidative stress (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Mechanism of Action
Thiazolopyrimidines
The compound contains a thiazolopyrimidine moiety . Thiazolopyrimidines are known to have a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory activities . They can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Indole Derivatives
The compound also appears to have structural similarities to indole derivatives . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Future Directions
Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines . They have attracted growing interest due to their important pharmacological activities . Future research may focus on the design of structures capable of effectively binding to biological targets and the development of new medicines .
properties
IUPAC Name |
3,4-dimethyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-4-5-12(8-10(9)2)14(20)18-13-11(3)17-16-19(15(13)21)6-7-22-16/h4-8H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMROESGESAAZQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(N=C3N(C2=O)C=CS3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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